molecular formula C18H18N4O3 B2617287 (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide CAS No. 539806-62-7

(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide

Cat. No.: B2617287
CAS No.: 539806-62-7
M. Wt: 338.367
InChI Key: NDPGYEJSIRGDBL-YBFXNURJSA-N
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Description

(E)-2-(1H-Benzo[d]imidazol-2-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide is a chemical compound of significant interest in early-stage pharmacological discovery, particularly in the field of oncology research. It features a benzimidazole core, which is recognized as a privileged scaffold in medicinal chemistry due to its versatility in interacting with various biological targets . This structure is coupled with a hydrazone linker and a dimethoxybenzylidene moiety, a design often associated with potential multi-kinase inhibitory activity . Benzimidazole-based compounds have demonstrated potent activity as tyrosine kinase inhibitors (TKIs), targeting key enzymes involved in cancer cell proliferation and survival, such as EGFR, HER2, and CDK2 . Related compounds with this structural motif have shown promising cytotoxic effects against various cancer cell lines and the ability to induce apoptosis and cell cycle arrest . Furthermore, receptor-based pharmacophore models have identified benzimidazole derivatives as promising hits for the development of novel multi-kinase inhibitors targeting VEGFR-2, FGFR-1, and BRAF . This product is provided as part of a collection of rare and unique chemicals for early discovery research. Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity. All sales are final. NOT FOR HUMAN CONSUMPTION. FOR RESEARCH USE ONLY.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-24-13-7-8-16(25-2)12(9-13)11-19-22-18(23)10-17-20-14-5-3-4-6-15(14)21-17/h3-9,11H,10H2,1-2H3,(H,20,21)(H,22,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPGYEJSIRGDBL-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1H-benzo[d]imidazol-2-yl)-N’-(2,5-dimethoxybenzylidene)acetohydrazide typically involves a multi-step process:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Acetohydrazide Formation: The next step involves the preparation of acetohydrazide by reacting ethyl acetate with hydrazine hydrate.

    Condensation Reaction: Finally, the benzimidazole derivative is reacted with 2,5-dimethoxybenzaldehyde in the presence of an acid catalyst to form the desired (E)-2-(1H-benzo[d]imidazol-2-yl)-N’-(2,5-dimethoxybenzylidene)acetohydrazide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imine group in the hydrazide moiety, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C18H20N4O2
  • Molecular Weight : 328.38 g/mol

The compound features a benzimidazole moiety, which is known for its diverse biological activities. The presence of the dimethoxybenzylidene group enhances its lipophilicity, potentially improving its bioavailability.

Anticancer Activity

Several studies have highlighted the anticancer potential of hydrazone derivatives, including this specific compound. The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth.

Case Study: In Vitro Anticancer Activity

A study conducted by Mansour et al. synthesized various hydrazone derivatives and evaluated their anticancer properties against different cell lines. The results indicated that compounds similar to (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide exhibited significant cytotoxic effects against human cancer cell lines such as MCF7 and HEPG2, with IC50 values in the low micromolar range .

Antimicrobial Activity

Research has also indicated that certain benzimidazole derivatives possess antimicrobial properties. The hydrazone structure may enhance these effects by disrupting microbial cell membranes or inhibiting essential enzymes.

Case Study: Antimicrobial Screening

In a comparative study of various benzimidazole derivatives, it was found that compounds with similar structural features to This compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

Emerging research suggests that benzimidazole derivatives may also exhibit neuroprotective effects. These compounds could potentially be used in the treatment of neurodegenerative diseases by reducing neuronal apoptosis and inflammation.

Case Study: Neuroprotection in Animal Models

Preliminary studies using animal models have shown that similar compounds can mitigate neurotoxicity induced by glutamate, suggesting a protective role against excitotoxicity .

Mechanism of Action

The mechanism of action of (E)-2-(1H-benzo[d]imidazol-2-yl)-N’-(2,5-dimethoxybenzylidene)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to DNA, interfering with replication and transcription processes. The hydrazide moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. These interactions disrupt cellular functions, leading to the compound’s biological effects.

Comparison with Similar Compounds

A. Methoxy Substitution

  • Positional Effects: 2,5-Dimethoxy: Enhances π-stacking and hydrogen bonding in kinase inhibition (e.g., VEGFR-2) due to electron-donating effects . 2,4-Dimethoxy: Demonstrates superior VEGFR-2 inhibition (IC₅₀: 3.2 µM) compared to monosubstituted analogues . 4-Methoxy: Improves solubility but reduces antimicrobial potency compared to halogenated derivatives .

B. Halogenation

  • Chloro Substitution (e.g., 3-chlorobenzylidene in 24d ): Increases lipophilicity and membrane penetration, leading to enhanced antibacterial activity (MIC: 8 µg/mL) .

C. Thioether vs. Ether Linkages

  • Thioether-containing analogues (e.g., 13b , 8b ) exhibit higher metabolic stability but lower solubility than oxygen-linked derivatives. For example, 8b shows a lower MIC (6.25 µg/mL) against E. coli than its oxygen-linked counterpart .

D. Hydroxy Substituents

  • 2-Hydroxybenzylidene (e.g., 8b ): Chelates metal ions, enhancing antibacterial activity but reducing oral bioavailability .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Melting Point (°C) Molecular Formula Calculated C/H/N (%) Observed C/H/N (%)
Target Compound* Not reported C₁₉H₁₉N₅O₃ C: 62.45; H: 5.24; N: 19.17 Not available
13f Not reported C₂₁H₂₅N₅O C: 69.40; H: 6.93; N: 19.27 C: 69.71; H: 6.65; N: 19.55
13b 287–298 C₁₇H₁₆N₄O₂S C: 60.00; H: 4.71; N: 16.50 C: 60.00; H: 4.71; N: 16.23
24d 256–257 C₃₄H₂₈ClN₇O₃ Not reported Not reported

*The target compound’s molecular formula is inferred from structural analogues.

Key Research Findings

VEGFR-2 Inhibition : Analogues with 2,4-dimethoxybenzylidene substituents (e.g., 13f ) show potent kinase inhibition, suggesting that methoxy positioning critically influences binding to the ATP pocket .

α-Glucosidase Inhibition : Ethyl-thio derivatives (e.g., 228 ) achieve IC₅₀ values as low as 6.10 µM, outperforming acarbose (IC₅₀: 378.2 µM) .

Antimicrobial SAR : Chlorinated derivatives (e.g., 24d ) exhibit broader-spectrum activity than methoxy-substituted compounds, likely due to increased membrane disruption .

Biological Activity

The compound (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article explores its synthesis, biological activity, and potential therapeutic applications, drawing on recent studies and findings.

Synthesis of the Compound

The synthesis of this compound typically involves the condensation of 1H-benzimidazole derivatives with appropriate aldehydes and hydrazides. The process generally yields high purity and product yields, with variations depending on the specific substituents used in the synthesis .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to benzimidazole. For instance, derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. Specifically, compounds similar to this compound have demonstrated half-maximal inhibitory concentration (IC50) values ranging from 7.82 to 21.48 µM against liver cancer cells (HepG2) and other types .

The mechanism by which these compounds exert their anticancer effects often involves:

  • Induction of Apoptosis : Compounds have been shown to upregulate pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest in cancer cells, preventing their proliferation .

Inhibitory Activity Against Kinases

Benzimidazole derivatives are also recognized for their inhibitory activity against various kinases involved in cancer progression. For example:

  • EGFR (Epidermal Growth Factor Receptor) : Compounds have shown promising inhibition against EGFR, which is crucial in many cancers .
  • mTOR (Mammalian Target of Rapamycin) : Some derivatives exhibit potent inhibitory effects on mTOR, a key regulator of cell growth and metabolism .

Summary of Biological Activity Findings

CompoundIC50 (µM)Target KinaseMechanism of Action
This compound7.82 - 21.48EGFR, mTORInduces apoptosis, cell cycle arrest
Related benzimidazole analogs16 - 21HER2, CDK2Inhibits kinase activity

Study 1: HepG2 Cell Line

In a study conducted on HepG2 liver cancer cells, compound (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide was evaluated for its cytotoxic effects. The results indicated significant apoptosis induction and cell cycle arrest at concentrations correlating with the IC50 values noted above .

Study 2: Multi-Kinase Inhibition

Another investigation focused on the multi-targeted nature of benzimidazole derivatives. The study revealed that certain compounds could effectively inhibit multiple kinases involved in tumor progression and survival pathways, further supporting their potential as anticancer agents .

Q & A

Q. What are the standard synthetic routes for (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions. A common method involves refluxing 2-(1H-benzo[d]imidazol-2-yl)acetohydrazide with 2,5-dimethoxybenzaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid) for 6–8 hours . Reaction progress is monitored via TLC (e.g., chloroform:methanol, 7:3 ratio), and the product is isolated by ice-water precipitation followed by recrystallization (e.g., methanol) . Optimization includes adjusting stoichiometric ratios (1:1.2 hydrazide:aldehyde) and temperature control (70–80°C) to minimize side products .

Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral markers confirm the (E)-configuration?

  • 1H/13C NMR : The imine proton (N=CH) appears as a singlet at δ 8.2–8.5 ppm, while methoxy groups (OCH3) resonate at δ 3.7–3.9 ppm. Aromatic protons from the benzimidazole and dimethoxybenzylidene moieties appear between δ 6.8–7.6 ppm .
  • IR : Stretching vibrations at ~1600–1650 cm⁻¹ (C=N) and ~3200–3400 cm⁻¹ (N-H) confirm hydrazone formation .
  • HREI-MS : The molecular ion peak matches the calculated mass (e.g., m/z 497.515 for C26H23N7O4), with deviations <0.005% .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screening includes:

  • Anticancer Activity : MTT assays on human cancer cell lines (e.g., Caco-2 colon adenocarcinoma) at 10–100 µM concentrations, with cell viability reduction >30% indicating potential .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC determination) .
  • Cytotoxicity : Parallel testing on non-cancerous cells (e.g., MDCK) to assess selectivity .

Advanced Research Questions

Q. How do substituent variations on the benzylidene moiety affect bioactivity, and what computational tools support structure-activity relationship (SAR) studies?

Substituents like electron-withdrawing groups (NO2, Cl) enhance anticancer potency by increasing electrophilicity and membrane permeability. For example, nitro-substituted analogues show 33–45% Caco-2 viability reduction . Computational methods:

  • Molecular Docking : Autodock Vina predicts binding affinities to targets like α-glucosidase or tubulin .
  • DFT Calculations : HOMO-LUMO gaps correlate with reactivity; lower gaps (~4 eV) suggest higher bioactivity .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?

Discrepancies arise from conformational flexibility or solvent effects. Strategies include:

  • Variable Temperature NMR : Resolves dynamic effects (e.g., coalescence of imine proton signals at high temps) .
  • 2D NMR (COSY, HSQC) : Assigns overlapping aromatic signals by correlating 1H-13C couplings .
  • X-ray Crystallography : Provides definitive confirmation of stereochemistry (e.g., (E)-configuration via dihedral angles) .

Q. What strategies improve the compound's metabolic stability for in vivo studies?

  • Prodrug Design : Masking polar groups (e.g., methoxy to acetoxy) enhances bioavailability .
  • Cytochrome P450 Inhibition Assays : Identifies metabolic hotspots; blocking oxidation sites (e.g., benzimidazole N-methylation) reduces clearance .
  • Pharmacokinetic Profiling : LC-MS/MS quantifies plasma half-life (t1/2) and tissue distribution in rodent models .

Methodological Notes

  • Synthetic Reproducibility : Ensure anhydrous conditions during hydrazone formation to prevent hydrolysis .
  • Biological Assay Controls : Include reference compounds (e.g., doxorubicin for anticancer assays, ciprofloxacin for antimicrobial tests) .
  • Data Validation : Cross-validate spectral assignments with synthetic intermediates (e.g., free hydrazide precursors) .

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